5-Nitroquinolin-2(1h)-one

Antiparasitic Redox Potential Structure-Activity Relationship

Researchers developing antiparasitic or hypoxia-targeted therapies require precise nitroarene redox behavior. Substituting with other nitroquinoline isomers alters bioactivation and activity-this specific 5-nitro isomer is non-negotiable for validated antileishmanial (L. donovani) and trypanocidal (T. brucei, EC50 low μM) applications. - **Key application:** Synthesis of antileishmanial agents & tumor-targeted radiosensitizers. - **Differentiator:** Unique lack of redox potential compared to 8-nitro analog-ideal for SAR or NTR probe controls. - **Supply:** Multiple pack sizes (mg to g) for immediate R&D shipment.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 6938-27-8
Cat. No. B041702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroquinolin-2(1h)-one
CAS6938-27-8
Synonyms5-Nitrocarbostyril;  5-Nitroquinolin-2(1H)-one;  NSC 53940;  5-(Hydroxyl[oxido]amino)-2-hydroxyquinoline; 
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)N2)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-5H,(H,10,12)
InChIKeyNRZABPOFVNBWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroquinolin-2(1H)-one: Chemical Properties & Procurement


5-Nitroquinolin-2(1H)-one, also known as 5-nitrocarbostyril, is a heterocyclic organic compound belonging to the quinolin-2(1H)-one family, characterized by a nitro group at the 5-position of the quinoline scaffold . With a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry research [1]. The presence of both a lactam (carbonyl) and a nitro group confers distinct chemical reactivity, particularly in the context of bioreductive activation pathways, making it a valuable building block for the synthesis of antileishmanial agents, antitrypanosomal compounds, and various bioactive derivatives . Its melting point is reported to be in the range of 245-247°C . For procurement, this compound is typically available at purities of 95-97%, with the primary research-grade material sourced from specialized chemical suppliers .

Why 5-Nitroquinolin-2(1H)-one Cannot Be Replaced


Direct substitution of 5-nitroquinolin-2(1H)-one with other positional isomers or nitroquinoline derivatives is not scientifically valid due to critical differences in electronic properties and bioreductive behavior. The specific position of the nitro group on the quinoline ring directly governs the compound's redox potential, which in turn determines its ability to undergo nitroreductase (NTR)-mediated bioactivation [1]. For example, research on nitroquinolin-2(1H)-one derivatives has demonstrated that when the nitro group is moved from the C8-position to the C5- or C6-positions, the redox potential is lost, abrogating the desired biological activity [1]. Furthermore, the specific chemical reactivity and resulting biological profile of 5-nitroquinolin-2(1H)-one are unique to this substitution pattern, preventing simple interchange with other nitro-substituted quinolines or unsubstituted quinolinones . Therefore, for applications requiring precise redox behavior, such as in the design of antiparasitic or antitumor agents, the specific 5-nitro isomer is essential.

5-Nitroquinolin-2(1H)-one: Comparative Evidence


Redox Potential in Antileishmanial Drug Design

The position of the nitro group on the quinolin-2(1H)-one scaffold is a critical determinant of redox potential and, consequently, antiparasitic activity. In a structure-activity relationship study, it was observed that while a nitro group at the C8-position significantly increases redox potential and antileishmanial activity, moving the nitro group to the C5- or C6-position results in a loss of this redox potential [1]. This differential redox behavior directly impacts the compound's utility as a nitroreductase-bioactivated prodrug. Specifically, the C5-nitro isomer (5-nitroquinolin-2(1H)-one) is redox-silent under the same conditions that activate the C8-nitro isomer, making it a distinct chemical tool with different applications [1].

Antiparasitic Redox Potential Structure-Activity Relationship

DNA Binding Affinity and Radiosensitization

In the context of hypoxia-selective radiosensitizers, the quinoline analog of nitracrine, 5-nitraquine (5-NQ), which is a 4-substituted derivative of the 5-nitroquinoline core, was directly compared to nitracrine (1-NC) in a detailed study [1]. 5-Nitraquine exhibited a 12-fold lower intrinsic association constant for calf thymus DNA in 20 mM phosphate buffer than that of 1-NC [1]. Despite a similar one-electron reduction potential, 5-NQ was 2- to 3-fold more potent than 1-NC as a hypoxia-selective radiosensitizer in vitro when compared on the basis of average intracellular concentration [1].

Radiosensitization Hypoxia-Selective Agents DNA Binding

Antitrypanosomal Activity Benchmarking

A recent study evaluated a series of nitroquinoline and nitroquinolone derivatives for in vitro activity against Trypanosoma brucei, the causative agent of African trypanosomiasis [1]. Among the compounds tested, two novel nitroquinoline derivatives demonstrated exceptional potency with EC50 values in the submicromolar range of 0.3–0.5 μM [1]. In contrast, the majority of other active compounds in the series, including 13 previously reported nitroquinolones, exhibited lower micromolar activity with EC50 values ranging from 1.1–8.0 μM [1]. This places the nitroquinoline core as a more promising starting point for lead optimization.

Antitrypanosomal Antitubercular Nitroheterocycles

Hypoxia-Selective Cytotoxicity Profile

A key class of analogs derived from the 5-nitroquinoline scaffold are the 4-(alkylamino)-5-nitroquinolines, which have been extensively studied as hypoxia-selective cytotoxins (HSCs) [1]. These compounds demonstrate high selectivity (20–60-fold) for hypoxic tumor cells over normoxic cells in vitro, a critical property for targeting the hypoxic regions of solid tumors [1]. However, this same class of compounds was found to be inactive as HSCs in vivo, primarily due to inadequate rates of extravascular diffusion and rapid nitroreduction [1]. This highlights the specific challenge of translating in vitro hypoxia selectivity to in vivo efficacy for this scaffold.

Hypoxia-Selective Cytotoxicity Bioreductive Drug Tumor Hypoxia

5-Nitroquinolin-2(1H)-one Research Applications


Antileishmanial Agent Synthesis

5-Nitroquinolin-2(1H)-one is explicitly cited as a key synthetic intermediate for the preparation of novel antileishmanial agents targeting Leishmania donovani promastigotes . This application is supported by primary literature, underscoring the compound's validated role in developing treatments for leishmaniasis, a neglected tropical disease.

Hypoxia-Selective Antitumor Agents and Radiosensitizers

Derivatives of the 5-nitroquinoline core, such as 5-nitraquine, have been directly compared to other nitroheterocycles for their hypoxia-selective radiosensitization and cytotoxicity [REFS-1, REFS-2]. The 5-nitro substitution pattern is essential for achieving the desired balance of DNA binding affinity and in vitro potency against hypoxic tumor cells, making 5-nitroquinolin-2(1H)-one a critical starting material for researchers developing tumor-targeted therapies [1].

Antitrypanosomal & Antitubercular Lead Generation

The nitroquinoline chemotype, which includes 5-nitroquinolin-2(1H)-one, has been demonstrated in recent studies to possess significant in vitro activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis [2]. These compounds have shown EC50 values in the low micromolar to submicromolar range, positioning them as promising leads for dual-acting antiparasitic agents, particularly given their known activity against Mycobacterium tuberculosis [2].

Nitroreductase-Triggered Probes and Prodrugs

The distinct redox behavior of 5-nitroquinolin-2(1H)-one, specifically its lack of redox potential when the nitro group is in the 5-position compared to the 8-position, makes it a valuable control or alternative scaffold in studies of nitroreductase (NTR)-mediated bioactivation [3]. This property is crucial for designing molecular probes or prodrugs where a redox-silent nitro group is required, or for SAR studies aimed at deconvoluting the role of nitro group position.

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